

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate
Cat. No.:	B2437001

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight Determination of **Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate**

This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight of **tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques.

Introduction

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a key intermediate in synthetic organic chemistry, possesses the molecular formula $C_{12}H_{21}NO_3$.^[1] The accurate determination of its molecular weight is a critical parameter for compound verification, purity assessment, and stoichiometric calculations in subsequent synthetic steps. This guide will explore the primary analytical techniques for this purpose: Mass Spectrometry and Elemental Analysis, supplemented by spectroscopic methods (NMR and FTIR) for structural confirmation.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting and optimizing analytical methods.

Property	Value	Source
Molecular Formula	$C_{12}H_{21}NO_3$	ChemScene[1]
Molecular Weight	227.30 g/mol	ChemScene[1]
Monoisotopic Mass	227.15215 Da	PubChemLite[2]
CAS Number	1894533-96-0	ChemScene[1]

Mass Spectrometry: The Definitive Mass Measurement

Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For N-Boc protected compounds like **tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate**, "soft" ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.

Causality in Method Selection

The choice of ESI in positive ion mode (ESI^+) is deliberate. The presence of a nitrogen atom in the piperidine ring and oxygen atoms in the carbonyl and carbamate groups allows for facile protonation, leading to the formation of the protonated molecule $[M+H]^+$. This adduct is often the most abundant ion in the spectrum, providing a direct measurement of the monoisotopic mass.

Experimental Protocol: LC-MS Analysis

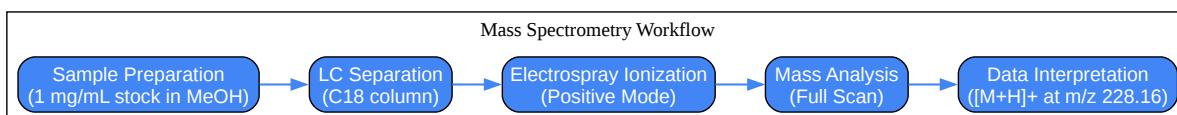
This protocol outlines a general procedure for the analysis of **tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate** using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

- Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Perform a serial dilution to a final concentration of 1-10 μ g/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column is suitable for this compound.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[\[3\]](#)
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 1-5 μ L.


3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[\[3\]](#)
- Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
- Capillary Voltage: 3-4 kV.
- Drying Gas Temperature: 300-350 °C.
- Drying Gas Flow: 8-12 L/min.

Data Interpretation: Expected Results

The primary ion expected in the mass spectrum is the protonated molecule, $[M+H]^+$, at an m/z of approximately 228.1594. Other common adducts that may be observed include the sodium adduct $[M+Na]^+$ (m/z ~250.1414) and the potassium adduct $[M+K]^+$ (m/z ~266.1153).[\[2\]](#) High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation. A common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions at $m/z \sim 172.1025$ ($[M+H-C_4H_8]^+$) and $m/z \sim 128.0970$ ($[M+H-C_5H_9O_2]^+$) may also be observed, further confirming the structure of the compound.

[Click to download full resolution via product page](#)

Caption: Mass Spectrometry workflow for molecular weight determination.

Elemental Analysis: Empirical Formula Validation

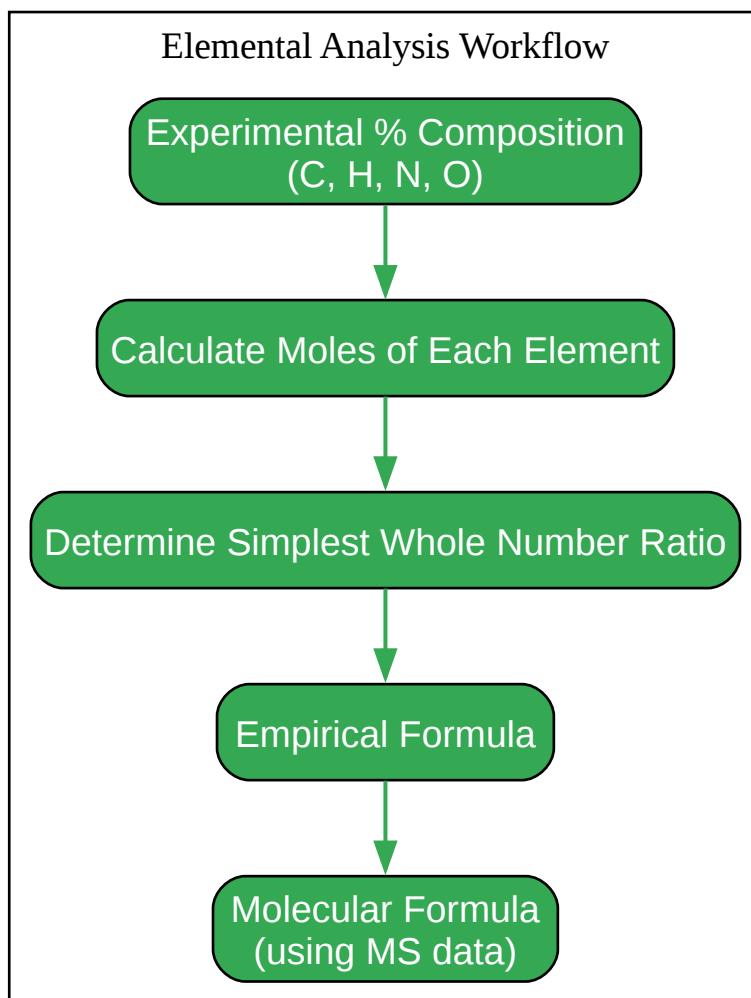
Elemental analysis provides the percentage composition of elements (C, H, N, O) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to provide orthogonal confirmation of the compound's identity.

Causality in Method Selection

Combustion analysis is the standard method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.^[4] In this process, a sample is combusted in an excess of oxygen, and the resulting gases (CO_2 , H_2O , and N_2) are quantified. The percentage of oxygen is typically determined by difference.

Experimental Protocol: Combustion Analysis

- Sample Preparation: A small, accurately weighed amount of the pure, dry compound (typically 1-3 mg) is placed in a tin or silver capsule.
- Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen.


- Gas Separation and Detection: The combustion products are passed through a series of columns to separate them, and they are then detected by a thermal conductivity detector.
- Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Data Interpretation: From Percent Composition to Molecular Formula

Given the molecular formula $C_{12}H_{21}NO_3$, the theoretical elemental composition is:

- Carbon (C): $(12 * 12.011) / 227.30 * 100\% = 63.39\%$
- Hydrogen (H): $(21 * 1.008) / 227.30 * 100\% = 9.31\%$
- Nitrogen (N): $(1 * 14.007) / 227.30 * 100\% = 6.16\%$
- Oxygen (O): $(3 * 15.999) / 227.30 * 100\% = 21.13\%$

The experimentally determined percentages should be in close agreement with these theoretical values (typically within $\pm 0.4\%$).

[Click to download full resolution via product page](#)

Caption: Elemental Analysis workflow for formula validation.

Spectroscopic Confirmation: Validating the Structure

While not direct measures of molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the molecular structure, thereby providing confidence in the molecular formula and, by extension, the molecular weight.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate**, the following characteristic signals would be expected:

- ^1H NMR: A sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Signals for the methyl groups at the 2-position and the methylene protons of the piperidine ring would also be present in their respective regions.
- ^{13}C NMR: A quaternary carbon signal around 80 ppm and methyl carbon signals around 28 ppm for the Boc group. The carbonyl carbon of the ketone would appear downfield (around 208 ppm), and the carbamate carbonyl would be observed around 154 ppm.[5]

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate** would be characterized by:

- A strong absorption band around 1700-1725 cm^{-1} corresponding to the C=O stretching of the ketone.
- Another strong absorption band around 1680-1700 cm^{-1} due to the C=O stretching of the carbamate (Boc group).[5][6]
- C-H stretching vibrations for the aliphatic protons in the 2850-3000 cm^{-1} region.

Conclusion

The determination of the molecular weight of **tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate** is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the most accurate and direct measurement of the molecular mass, while elemental analysis offers orthogonal confirmation of the elemental composition. Complementary spectroscopic techniques such as NMR and FTIR are crucial for verifying the molecular structure, ensuring the integrity of the compound under investigation. The protocols and principles outlined in this guide provide a

robust framework for the accurate and reliable characterization of this and similar synthetic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. solutions.bocsci.com [solutions.bocsci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2437001#tert-butyl-2-2-dimethyl-5-oxopiperidine-1-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com